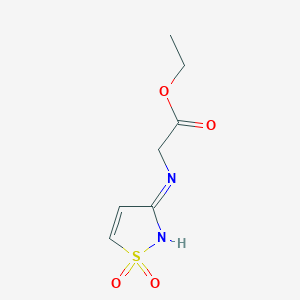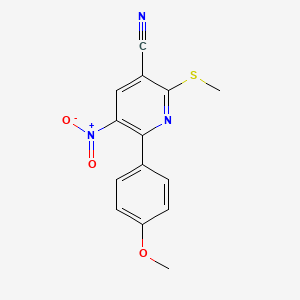
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(4-méthylpipéridin-1-yl)-2-(4-méthylphényl)éthan-1-one implique généralement la réaction du 4-méthylbenzaldéhyde avec la 4-méthylpipéridine en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent :
Solvant : Les solvants couramment utilisés comprennent l'éthanol ou le méthanol.
Catalyseur : Des catalyseurs acides tels que l'acide chlorhydrique ou l'acide sulfurique sont fréquemment utilisés.
Température : La réaction est généralement effectuée à des températures élevées, allant de 60 °C à 80 °C.
Temps : Le temps de réaction peut varier de quelques heures à une nuit, en fonction du rendement et de la pureté souhaités.
Méthodes de production industrielle
Dans un contexte industriel, la production de 1-(4-méthylpipéridin-1-yl)-2-(4-méthylphényl)éthan-1-one peut impliquer des méthodes plus efficaces et évolutives. Ces méthodes comprennent souvent :
Réacteurs à flux continu : Ces réacteurs permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés.
Synthèse automatisée : L'automatisation peut améliorer la reproductibilité et réduire les erreurs humaines.
Techniques de purification : Des techniques telles que la recristallisation, la distillation et la chromatographie sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(4-méthylpipéridin-1-yl)-2-(4-méthylphényl)éthan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en groupe alcool.
Substitution : Le cycle phényle et le cycle pipéridine peuvent subir des réactions de substitution avec divers électrophiles ou nucléophiles.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Agents réducteurs : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs fréquemment utilisés.
Réactifs de substitution : Les halogènes, les agents alkylants et les agents acylants sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques, aldéhydes ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
La 1-(4-méthylpipéridin-1-yl)-2-(4-méthylphényl)éthan-1-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated for its potential biological activity and interactions with biological targets.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets analgésiques et anti-inflammatoires.
Industrie : Utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de la 1-(4-méthylpipéridin-1-yl)-2-(4-méthylphényl)éthan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Liaison aux récepteurs : Il peut se lier à des récepteurs spécifiques dans le corps, modulant leur activité.
Inhibition enzymatique : Il peut inhiber certaines enzymes, affectant les voies biochimiques.
Transduction du signal : Le composé peut influencer les voies de transduction du signal, conduisant à diverses réponses cellulaires.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Methylphenyl)-1-(4-ethylpiperidin-1-yl)ethan-1-one: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)propan-1-one: Similar structure with a propanone group instead of an ethanone group.
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)butan-1-one: Similar structure with a butanone group instead of an ethanone group.
Unicité
La 1-(4-méthylpipéridin-1-yl)-2-(4-méthylphényl)éthan-1-one est unique en raison de sa combinaison spécifique d'un cycle phényle et d'un cycle pipéridine avec un groupe cétone
Propriétés
Numéro CAS |
599162-47-7 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO/c1-12-3-5-14(6-4-12)11-15(17)16-9-7-13(2)8-10-16/h3-6,13H,7-11H2,1-2H3 |
Clé InChI |
WDEAHCVGUOQINY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)

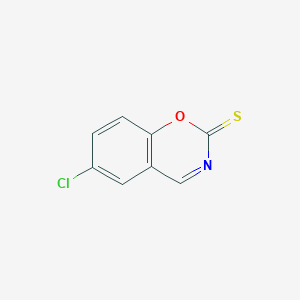
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
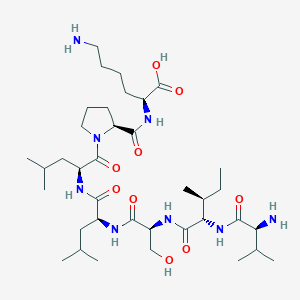
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
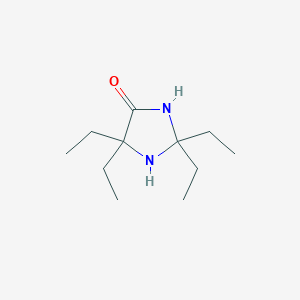

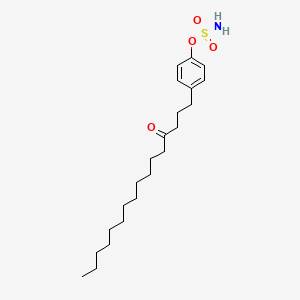
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
